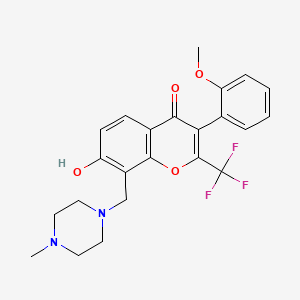
7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23F3N2O4 and its molecular weight is 448.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Hydroxyl group at position 7
- Methoxyphenyl group at position 3
- Piperazine moiety at position 8
- Trifluoromethyl group at position 2
Its molecular formula is C23H23F3N2O4 with a molecular weight of approximately 448.43 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . The compound acts as an adjuvant to enhance the efficacy of existing antibiotics.
- Anticancer Properties : Exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown significant activity against melanoma cells in vitro and reduced metastasis in vivo . The presence of the piperazine group is thought to play a crucial role in its anticancer efficacy.
- Antiviral Effects : Preliminary studies suggest potential antiviral activity against Hepatitis C Virus (HCV), with some derivatives displaying selective indices greater than 20 . The structure-activity relationship (SAR) studies indicate that modifications in the piperazine moiety can significantly impact antiviral potency.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Biomolecules : The compound interacts with various cellular targets, which may include enzymes involved in cellular signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.
- Inhibition of Biofilm Formation : It has been reported to inhibit biofilm formation in resistant bacterial strains, enhancing their susceptibility to antibiotics .
- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, the compound may induce cell cycle arrest and promote apoptosis through intrinsic pathways, leading to decreased cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Showed significant antimicrobial activity against drug-resistant strains. |
| Study B | Demonstrated cytotoxic effects on melanoma cells with reduced metastasis in animal models. |
| Study C | Identified antiviral activity against HCV with promising SAR results. |
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-27-9-11-28(12-10-27)13-16-17(29)8-7-15-20(30)19(14-5-3-4-6-18(14)31-2)22(23(24,25)26)32-21(15)16/h3-8,29H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZEFKYKRLIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














